

# Physical and chemical characteristics of 2-(4,5-Dihydroimidazol-1-yl)ethanol

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## Compound of Interest

Compound Name: 2-(4,5-Dihydroimidazol-1-yl)ethanol

Cat. No.: B1594007

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## An In-depth Technical Guide to 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**2-(4,5-Dihydroimidazol-1-yl)ethanol** is a heterocyclic compound belonging to the dihydroimidazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the well-established properties of related imidazole and dihydroimidazole derivatives. The information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

### Chemical and Physical Characteristics

**2-(4,5-Dihydroimidazol-1-yl)ethanol**, with the molecular formula  $C_5H_{10}N_2O$ , is a derivative of imidazole.<sup>[1][2][3]</sup> The structure consists of a five-membered dihydroimidazole ring substituted with a hydroxyethyl group at the 1-position.<sup>[2]</sup> This substitution pattern imparts both hydrophilic

(hydroxyethyl group) and polar (dihydroimidazole ring) characteristics to the molecule, influencing its solubility and potential biological interactions.[2]

Table 1: Physical and Chemical Properties of **2-(4,5-Dihydroimidazol-1-yl)ethanol**

Property	Value	Source(s)
IUPAC Name	2-(4,5-dihydroimidazol-1-yl)ethanol	[2]
CAS Number	61791-39-7	[2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O	[2][3]
Molecular Weight	114.15 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid or solid	[2]
Solubility	Generally soluble in water and organic solvents	[2]
Boiling Point	Not extensively documented; predicted to be variable based on purity.	[2]
Melting Point	Not widely reported in the literature.	[2]
Stability	Relatively stable under standard conditions; sensitive to strong oxidizing agents.	[2]

## Synthesis and Spectroscopic Analysis

The synthesis of **2-(4,5-dihydroimidazol-1-yl)ethanol** and its derivatives can be achieved through various established organic chemistry routes. A common method involves the cyclization of amido-nitriles.[2] More recent advancements have focused on one-pot synthesis methods to improve efficiency.[2]

## Experimental Protocol: Synthesis (Hypothetical)

While a specific, detailed protocol for the synthesis of **2-(4,5-Dihydroimidazol-1-yl)ethanol** is not readily available in the cited literature, a plausible method based on the synthesis of similar imidazoline derivatives is outlined below. This protocol is for illustrative purposes and would require optimization.

Objective: To synthesize **2-(4,5-Dihydroimidazol-1-yl)ethanol**.

Materials:

- N-(2-hydroxyethyl)ethylenediamine
- A suitable carboxylic acid or its derivative (e.g., formic acid or an orthoester)
- Dehydrating agent or catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous toluene
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add N-(2-hydroxyethyl)ethylenediamine and an equimolar amount of the carboxylic acid derivative in anhydrous toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Reflux the mixture, and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

- Once the reaction is complete (as determined by TLC or GC-MS analysis), cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography to obtain **2-(4,5-Dihydroimidazol-1-yl)ethanol**.

## Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.<sup>[2]</sup>

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydroimidazole ring and the hydroxyethyl side chain. The methylene protons of the ethyl group adjacent to the hydroxyl group would likely appear as a triplet, while the methylene protons adjacent to the nitrogen atom would also be a triplet. The protons on the dihydroimidazole ring would have distinct chemical shifts.
- <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule, with the chemical shifts being influenced by their chemical environment (e.g., attachment to nitrogen or oxygen).

### 2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the hydroxyl group. Characteristic C-N and C=N stretching vibrations from the dihydroimidazole ring would also be present.

## Chemical Reactivity

**2-(4,5-Dihydroimidazol-1-yl)ethanol** can undergo several chemical reactions typical of alcohols and nitrogen-containing heterocyclic compounds.<sup>[2]</sup>

- Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.<sup>[2]</sup>
- Reduction: The dihydroimidazole ring can potentially be reduced under specific conditions.<sup>[2]</sup>
- Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through reactions with appropriate reagents.<sup>[2]</sup>

## Biological Activity and Potential Signaling Pathways

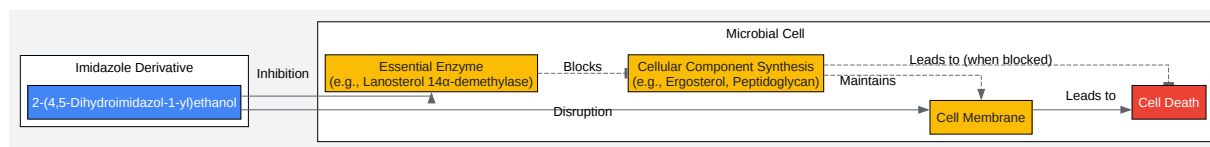
While specific studies on the biological activity of **2-(4,5-Dihydroimidazol-1-yl)ethanol** are not extensively documented, the broader class of imidazole and dihydroimidazole derivatives is known for a wide range of pharmacological effects, including antimicrobial and antifungal activities.<sup>[2]</sup>

## Antimicrobial and Antifungal Activity

The proposed mechanisms of antimicrobial action for imidazole derivatives generally involve:

- Disruption of Microbial Cell Membranes: Imidazole compounds can integrate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity and increased permeability. This results in the leakage of essential cellular components and ultimately cell death.
- Enzyme Inhibition: A key mechanism, particularly for antifungal activity, is the inhibition of the enzyme lanosterol 14 $\alpha$ -demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane structure and function. In bacteria, imidazole derivatives may inhibit other essential enzymes involved in metabolic pathways or cell wall synthesis.

Below is a conceptual diagram illustrating the generalized antimicrobial mechanism of action for imidazole derivatives.



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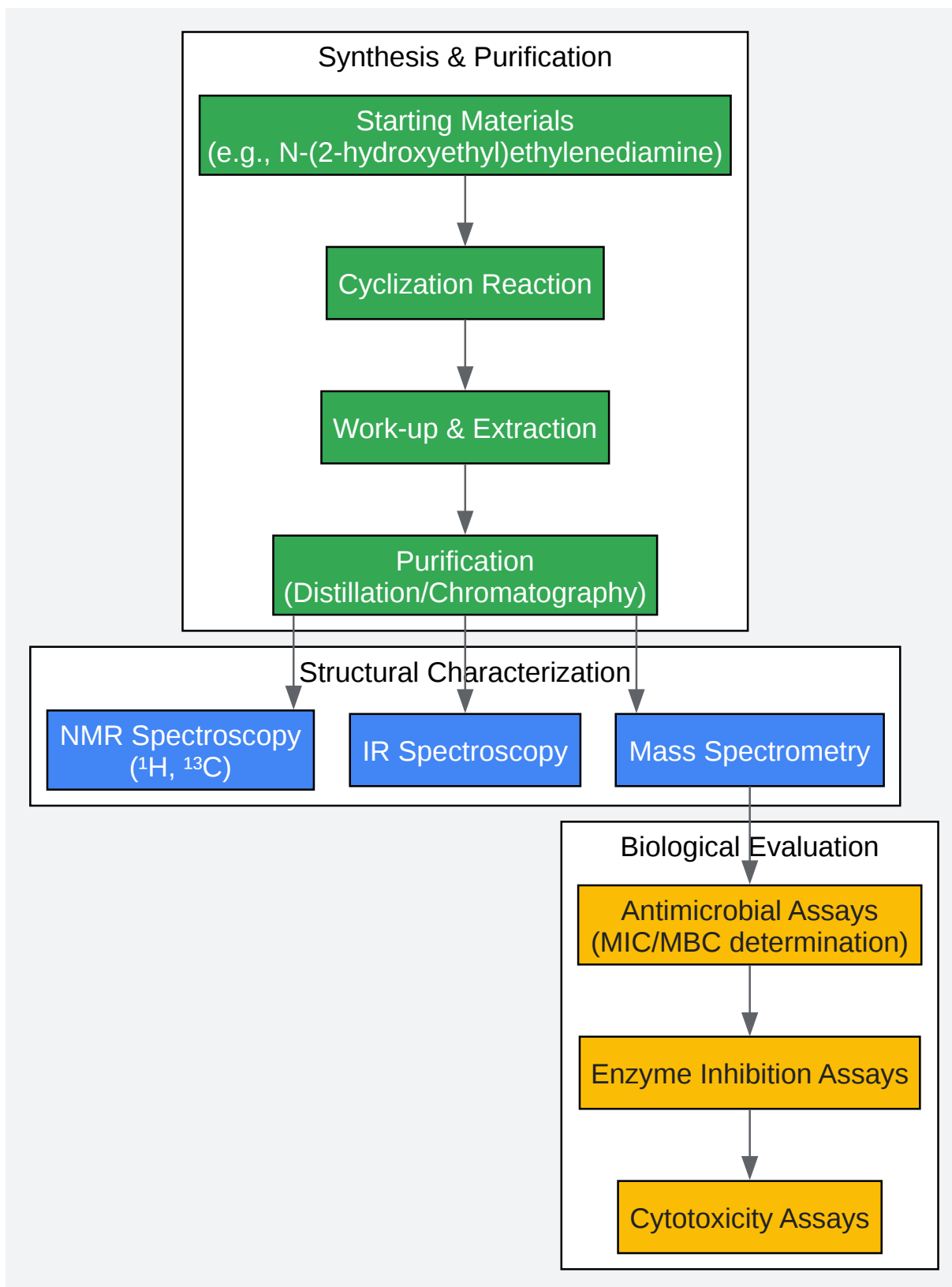
Caption: Generalized antimicrobial mechanism of imidazole derivatives.

## Other Potential Biological Activities

Derivatives of 2-imidazoline have been investigated for a variety of other biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects. Some imidazoline compounds are known to interact with imidazoline and adrenergic receptors.

## Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of **2-(4,5-Dihydroimidazol-1-yl)ethanol** and its derivatives.



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Caption: General workflow for synthesis and biological evaluation.

## Conclusion

**2-(4,5-Dihydroimidazol-1-yl)ethanol** is a versatile chemical intermediate with potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. While specific data on this compound is sparse, its structural features suggest that it likely shares the biological activities of other imidazole and dihydroimidazole derivatives. This guide provides a foundational understanding of its properties and serves as a starting point for further research and development. The provided hypothetical experimental protocols and generalized mechanism diagrams offer a framework for future investigations into this promising molecule.

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